molecular formula C12H19ClO2 B13669039 Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate

Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B13669039
M. Wt: 230.73 g/mol
InChI Key: BIYPGBVUWCWKEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound with a unique structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of a chloromethyl group and an ethyl ester functional group makes this compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This reaction is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The process ensures good to excellent yields with excellent enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques to achieve the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific interactions with molecular receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.

    Quinuclidine: Another bicyclic compound with a nitrogen atom replacing one of the carbon atoms in the ring structure.

Uniqueness

Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a chloromethyl group and an ethyl ester functional group.

Properties

Molecular Formula

C12H19ClO2

Molecular Weight

230.73 g/mol

IUPAC Name

ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate

InChI

InChI=1S/C12H19ClO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3

InChI Key

BIYPGBVUWCWKEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)CCl

Origin of Product

United States

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